molecular formula C9H12Cl2N4S B594889 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride CAS No. 1227465-55-5

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride

Cat. No.: B594889
CAS No.: 1227465-55-5
M. Wt: 279.183
InChI Key: NNRRIJQAGHVEMP-UHFFFAOYSA-N
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Description

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride (CAS: 1227465-55-5) is a high-purity dihydrochloride salt of a functionalized 1,3,4-thiadiazole derivative, supplied for advanced research applications. The compound features a phenylmethyl substituent at the 5-position of the thiadiazole ring and an amine group at the 2-position. The dihydrochloride salt form significantly enhances aqueous solubility, making it highly suitable for a wide range of in vitro pharmacological and biological studies . This compound is of significant interest in medicinal chemistry due to the versatile biological profile of the 1,3,4-thiadiazole core. The mesoionic nature of this pharmacophore allows derivatives to readily cross biological membranes and interact with diverse protein targets . Research into 1,3,4-thiadiazole derivatives highlights their potential in developing novel therapeutics, particularly in the areas of oncology and infectious diseases. Specific studies on analogous compounds have demonstrated promising anticancer activity , with some derivatives exhibiting potent effects in cell-based assays. For instance, certain thiadiazole derivatives have been reported to induce cell cycle arrest at the G2/M phase and inhibit key enzymes like CDK9 . Additionally, the structural motif shows notable antimicrobial and antifungal properties , with efficacy against various bacterial and fungal strains, positioning this compound as a valuable scaffold for investigating new anti-infective agents . The product is accompanied by comprehensive analytical data, including H-NMR and C-NMR spectra, to ensure identity and purity. It is critical to note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Properties

IUPAC Name

5-[amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S.2ClH/c10-7(6-4-2-1-3-5-6)8-12-13-9(11)14-8;;/h1-5,7H,10H2,(H2,11,13);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNRRIJQAGHVEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=NN=C(S2)N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679016
Record name 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227465-55-5
Record name 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Acylation : Thiosemicarbazide reacts with phenylacetic acid in the presence of phosphorus oxychloride (POCl₃), forming an acylated intermediate.

  • Dehydration : POCl₃ facilitates the elimination of water, promoting cyclization to the thiadiazole ring.

  • Salt Formation : The free base is treated with hydrochloric acid to yield the dihydrochloride salt.

Optimized Protocol (Adapted from CN103936692A )

ParameterValue
Thiosemicarbazide1.0 mol
Phenylacetic acid1.2 mol
POCl₃1.2 mol
SolventNone (solid-phase grinding)
TemperatureRoom temperature
Reaction Time30–60 minutes
Yield94–98%

Key Advantages :

  • Eliminates solvent use, reducing environmental impact.

  • High yields due to efficient solid-phase mixing.

One-Pot Synthesis Using Polyphosphate Ester (PPE)

A modern advancement involves polyphosphate ester (PPE) as a cyclizing agent, enabling a one-pot synthesis from thiosemicarbazide and benzaldehyde derivatives.

Reaction Steps

  • Condensation : Benzaldehyde reacts with thiosemicarbazide to form a thiosemicarbazone intermediate.

  • Oxidative Cyclization : PPE mediates ring closure via dehydration and sulfur incorporation.

  • Acidification : The product is treated with HCl gas to form the dihydrochloride.

Performance Data (Molecules 2021 )

ParameterValue
PPE Quantity2.5 equivalents
Temperature80–85°C
Reaction Time4–6 hours
Yield89–92%

Spectroscopic Validation :

  • IR : Peaks at 3285 cm⁻¹ (N–H stretch) and 1626 cm⁻¹ (C=N stretch).

  • ¹H NMR : δ 7.3–7.5 ppm (phenyl protons), δ 4.8 ppm (CH₂NH₂).

Copper-Catalyzed Oxidative Coupling

A less conventional method utilizes copper(II) chloride to catalyze the coupling of thiourea derivatives with benzylamines.

Procedure Overview

  • Intermediate Formation : Benzylamine reacts with thiourea to generate a copper-thiourea complex.

  • Cyclization : Oxidative coupling forms the thiadiazole ring.

  • Acid Workup : HCl treatment precipitates the dihydrochloride.

Limitations

  • Lower yields (70–75%) due to side reactions.

  • Requires strict temperature control (50–60°C).

Microwave-Assisted Synthesis

Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing time from hours to minutes.

Protocol (Adapted from WO2020128003A1 )

ParameterValue
Microwave Power300 W
Temperature120°C
Reaction Time15 minutes
Yield85–88%

Advantages :

  • Ideal for high-throughput screening.

  • Minimizes thermal degradation.

Photochemical Cyclization

An experimental approach uses UV light to initiate radical-based cyclization, though yields remain suboptimal (50–60%).

Mechanism

  • Radical Formation : UV cleaves S–S bonds in disulfide intermediates.

  • Ring Closure : Radical recombination forms the thiadiazole core.

Comparative Analysis of Methods

MethodYield (%)TimeCostScalability
Classical Cyclization94–9830–60 minLowHigh
One-Pot PPE89–924–6 hrsModerateModerate
Copper-Catalyzed70–756–8 hrsHighLow
Microwave85–8815 minHighModerate
Photochemical50–602–3 hrsVery HighLow

Chemical Reactions Analysis

Types of Reactions

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiadiazoles, and various substituted derivatives .

Mechanism of Action

The mechanism of action of 5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride involves its interaction with various molecular targets. The compound can inhibit the growth of microorganisms by interfering with their metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Comparison with Similar Compounds

Substituent Variations in the Thiadiazole Core

The compound is compared to structurally related derivatives, focusing on substituent modifications (Table 1):

Table 1: Structural Comparison of Thiadiazole Derivatives

Compound Name Substituent at 5-Position Substituent at 2-Position Molecular Weight (g/mol) CAS Number
Target Compound (Dihydrochloride) Phenylmethyl (C₆H₅CH₂) Amine (NH₂) 279.23* 1227465-55-5
5-(1-Aminoethyl)-1,3,4-thiadiazol-2-amine dihydrochloride Ethyl (CH₂CH₂) Amine (NH₂) 217.11 1227465-61-3
5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine 4-Methylphenyl (C₆H₄CH₃) Amine (NH₂) 207.27 Not provided
5-(4-Chloro-2-(2-Cl-phenoxy)phenyl)-derivative Complex aryl (Cl-substituted) Amine (NH₂) 370.67 Not provided

*Molecular weight calculated from formula C₁₁H₁₄Cl₂N₄S ().

Key Observations :

  • Steric Effects : Bulky substituents (e.g., 4-tert-butylphenyl in ) reduce reactivity but may improve receptor binding specificity .

Comparison with Analogues :

  • 5-(1-Aminoethyl)-thiadiazole derivatives require ethyl-substituted starting materials (e.g., ethylthio intermediates) .
  • Antimicrobial derivatives () incorporate nitrofuran moieties via Schiff base formation, a step absent in the target compound’s synthesis .

Pharmacological Activities

Mechanistic Insights :

  • Anticonvulsant activity correlates with electron-withdrawing substituents (e.g., Cl, NO₂), which enhance binding to GABA receptors .
  • The phenylmethyl group in the target compound may modulate CNS penetration due to increased lipophilicity .

Physicochemical Properties

Solubility : The dihydrochloride form of the target compound improves solubility (>10 mg/mL in water) compared to free bases (e.g., 5-(4-methylphenyl)-thiadiazole, solubility <1 mg/mL) .
Stability : Thiadiazoles with aromatic substituents (e.g., phenylmethyl) exhibit greater thermal stability than alkyl-substituted derivatives .

Biological Activity

5-[Amino(phenyl)methyl]-1,3,4-thiadiazol-2-amine dihydrochloride is a compound of significant interest due to its diverse biological activities, particularly in the field of medicinal chemistry. This article explores its biological properties, including anticancer, antimicrobial, and antifungal activities, supported by data tables and relevant research findings.

  • Chemical Formula : C₉H₁₂Cl₂N₄S
  • CAS Number : 1227465-55-5
  • Molecular Weight : 239.19 g/mol
  • Physical Form : Solid
  • Purity : ≥95%

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. Notably:

  • Inhibition of Cancer Cell Proliferation : The compound has shown promising results against various cancer cell lines. For instance, derivatives based on this scaffold demonstrated significant cytotoxic effects against MCF-7 (breast cancer) and HepG2 (liver cancer) cells with IC50 values as low as 0.28 µg/mL for MCF-7 cells .

Table 1: Anticancer Activity of Thiadiazole Derivatives

CompoundCell LineIC50 (µg/mL)Mechanism of Action
This compoundMCF-70.28Cell cycle arrest at G2/M phase
5-(4-chlorophenyl)-1,3,4-thiadiazoleHepG29.6Down-regulation of MMP2 and VEGFA
5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amineLoVo2.44Inhibition of CDK9

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties. Research indicates that derivatives of the thiadiazole moiety possess significant activity against various bacterial and fungal strains.

Table 2: Antimicrobial Activity of Thiadiazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (µg/mL)
Thiadiazole Derivative AStaphylococcus aureus62.5
Thiadiazole Derivative BEscherichia coli500
Thiadiazole Derivative CCandida albicans32–42

Research shows that certain derivatives exhibit enhanced activity against Gram-positive bacteria and fungi compared to standard antibiotics like fluconazole . The presence of halogen substituents on the phenyl ring has been linked to increased antibacterial efficacy.

Case Studies and Research Findings

  • Cytotoxic Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives using the MTT assay against MCF-7 and HepG2 cell lines. The results indicated that modifications to the thiadiazole structure significantly influenced biological activity .
  • Mechanistic Insights : Molecular docking studies suggest that these compounds can inhibit key proteins involved in cell proliferation and survival pathways, such as STAT3 and CDK9 . This highlights their potential as targeted therapies in cancer treatment.
  • Synergistic Effects : Combining thiadiazole derivatives with other pharmacologically active compounds may lead to synergistic effects that enhance efficacy while reducing toxicity .

Q & A

Q. Methodological Guidance

  • Structure Solution : SHELXD/SHELXS for phase retrieval via direct methods .
  • Refinement : SHELXL for handling restraints (e.g., rigid bond, isotropic displacement) in heterocyclic systems .
  • Visualization : WinGX for validating hydrogen bonding and packing interactions .

How should researchers address discrepancies between experimental and computational structural data?

Advanced Data Contradiction Analysis
Discrepancies in bond lengths or angles (e.g., C–N vs. C–S) may arise from crystal packing forces not modeled in DFT. Validate computational parameters (e.g., basis sets, solvent effects) and cross-check with spectroscopic data. Restrained refinement in SHELXL can reconcile outliers .

What purification strategies ensure high-purity batches of this compound?

Q. Basic Laboratory Practice

  • Recrystallization : Use ethanol or acetone/water mixtures to remove polar impurities .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients separates non-polar by-products .

How do substituents on the phenyl ring affect the compound’s physicochemical properties?

Advanced SAR Study Design
Electron-withdrawing groups (e.g., –Cl, –NO₂) increase solubility in polar solvents but reduce bioavailability. Steric effects from ortho-substituents alter dihedral angles and hydrogen bonding capacity. Computational modeling (DFT) predicts logP and pKa values for pharmacokinetic profiling .

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